molecular formula C25H38O5 B1249232 [(3S,4aR,5S,8R)-4a,5-dimethyl-2-oxo-3-(3-oxoprop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-1aH-naphtho[8,8a-b]oxiren-8-yl] decanoate

[(3S,4aR,5S,8R)-4a,5-dimethyl-2-oxo-3-(3-oxoprop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-1aH-naphtho[8,8a-b]oxiren-8-yl] decanoate

Cat. No.: B1249232
M. Wt: 418.6 g/mol
InChI Key: CAFODEOZJJUIRL-FGXZJXDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,4aR,5S,8R)-4a,5-dimethyl-2-oxo-3-(3-oxoprop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-1aH-naphtho[8,8a-b]oxiren-8-yl] decanoate is a complex organic compound with a unique structure. It belongs to a class of compounds known for their potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features multiple chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4aR,5S,8R)-4a,5-dimethyl-2-oxo-3-(3-oxoprop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-1aH-naphtho[8,8a-b]oxiren-8-yl] decanoate typically involves several steps:

    Formation of the Naphtho[8,8a-b]oxiren Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Decanoate Group: This is usually achieved through esterification reactions using decanoic acid or its derivatives.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the enone and oxo groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

    Oxidized Derivatives: Formation of carboxylic acids and ketones.

    Reduced Derivatives: Formation of alcohols and alkanes.

    Substituted Products: Formation of halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or a ligand in various organic reactions.

    Stereochemistry: Its multiple chiral centers make it a valuable compound for studying stereochemical effects.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Antimicrobial Activity: Investigated for its potential antimicrobial properties.

    Anti-inflammatory Effects: Studied for its ability to reduce inflammation.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4aR,5S,8R)-8-hydroxy-4a,5-dimethyl-3-(3-oxoprop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-1aH-naphtho[8,8a-b]oxiren-8-yl] acetate
  • [(3S,4aR,5S,8R)-4a,5-dimethyl-2-oxo-3-(3-oxoprop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-1aH-naphtho[8,8a-b]oxiren-8-yl] butanoate

Uniqueness

  • Structural Complexity : The presence of multiple chiral centers and functional groups.
  • Versatility : Its ability to undergo various chemical reactions and its wide range of applications.

Properties

Molecular Formula

C25H38O5

Molecular Weight

418.6 g/mol

IUPAC Name

[(3S,4aR,5S,8R)-4a,5-dimethyl-2-oxo-3-(3-oxoprop-1-en-2-yl)-3,4,5,6,7,8-hexahydro-1aH-naphtho[8,8a-b]oxiren-8-yl] decanoate

InChI

InChI=1S/C25H38O5/c1-5-6-7-8-9-10-11-12-21(27)29-20-14-13-18(3)24(4)15-19(17(2)16-26)22(28)23-25(20,24)30-23/h16,18-20,23H,2,5-15H2,1,3-4H3/t18-,19-,20+,23?,24+,25?/m0/s1

InChI Key

CAFODEOZJJUIRL-FGXZJXDTSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H]1CC[C@@H]([C@@]2(C13C(O3)C(=O)[C@@H](C2)C(=C)C=O)C)C

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC(C2(C13C(O3)C(=O)C(C2)C(=C)C=O)C)C

Synonyms

xylarenal B

Origin of Product

United States

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